

analytical methods for characterizing nitrophenylpiperazines

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Compound of Interest

Compound Name: 1-(5-Fluoro-2-nitrophenyl)piperazine

Cat. No.: B13528618

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Executive Summary & Strategic Overview

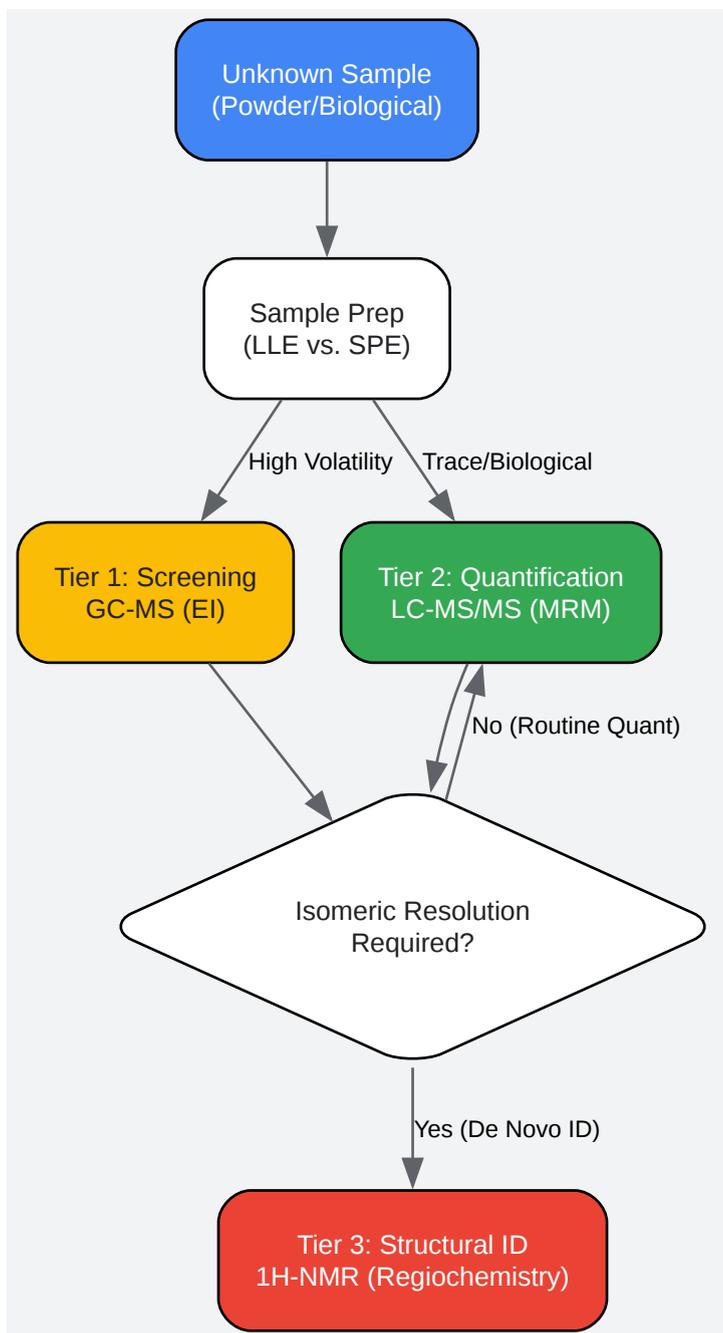
Nitrophenylpiperazines (NPPs) act as critical scaffolds in pharmaceutical synthesis (e.g., antifungal azoles, antipsychotics) and have emerged as precursors or metabolites in the landscape of New Psychoactive Substances (NPS), such as MT-45 analogs. The analytical challenge lies not in detection, but in regioisomeric differentiation. The biological activity of 1-(2-nitrophenyl)piperazine (2-NPP), 3-NPP, and 4-NPP varies significantly due to steric and electronic effects on receptor binding.

This guide moves beyond generic screening. It provides a tiered analytical framework designed to resolve the specific challenges of NPPs:

- **Isobaric Interference:** Mass spectrometry (MS) often yields identical parent ions for isomers.
- **Polarity Issues:** The secondary amine and nitro group create peak tailing on standard C18 columns.
- **Matrix Complexity:** Trace detection in biological fluids requires robust extraction.

Analytical Decision Matrix

The following workflow illustrates the logical progression from sample extraction to definitive structural confirmation.



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Figure 1: Tiered analytical strategy. Tier 1 is for rapid identification; Tier 2 for sensitivity; Tier 3 for absolute configuration.

Tier 1: GC-MS Screening & Derivatization

Direct injection of NPPs can lead to adsorption of the secondary amine on the injection liner, causing peak tailing. Derivatization is recommended for robust chromatography.

Protocol A: Acylation Derivatization

- Objective: Cap the secondary amine to improve peak shape and volatility.
- Reagents: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
- Aliquot: Take 50 μ L of sample extract (in ethyl acetate).
- Derivatize: Add 50 μ L TFAA. Incubate at 60°C for 20 mins.
- Dry: Evaporate to dryness under
stream.
- Reconstitute: Dissolve in 100 μ L Ethyl Acetate.

GC-MS Parameters

- Column: DB-5MS or equivalent (30m x 0.25mm, 0.25 μ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Temp Program: 80°C (1 min)
20°C/min
280°C (hold 5 min).
- Source: Electron Ionization (EI), 70 eV.

Data Interpretation (EI Fragmentation): The nitro group directs specific fragmentation patterns.

Fragment	(Approx)	Mechanistic Origin
Molecular Ion ()	207	Parent (underivatized)
Base Peak	119/120	Loss of piperazine ring elements; Nitrophenyl cation
Nitro Loss	(177)	Loss of NO radical (characteristic of nitroaromatics)
Amine Cleavage	56	Piperazine ring fragment ()

Tier 2: LC-MS/MS Quantification (Isomer Separation)

This is the critical step for separating 2-, 3-, and 4-NPP. Standard C18 columns often co-elute these isomers.

Critical Insight: Stationary Phase Selection

While C18 is standard, Biphenyl or PFP (Pentafluorophenyl) phases provide superior selectivity for nitro-aromatic isomers due to

interactions with the nitro ring system.

Protocol B: LC-MS/MS Method

- System: UHPLC coupled to Triple Quadrupole MS.
- Column: Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 μ m).
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
 - Note: Methanol is preferred over Acetonitrile for biphenyl columns to enhance

selectivity.

- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: Linear ramp to 60% B (Slow ramp crucial for isomer separation)
 - 8-10 min: 95% B

MS/MS Transition Table (ESI Positive)

Precursor

Analyte	Precursor ()	Product 1 (Quant)	Product 2 (Qual)	Collision Energy (eV)
Nitrophenylpiperazine	208.1	162.1 (Loss of)	120.1 (Phenyl cation)	15 - 25
Internal Std (-NPP)	216.1	170.1	128.1	15 - 25

Tier 3: Structural Confirmation via NMR

When reference standards are unavailable, or for legal defensibility, NMR is the only method to distinguish the position of the nitro group (ortho, meta, para) definitively.

Mechanistic Logic

The nitro group is strongly electron-withdrawing. It deshields adjacent protons (shifting them downfield).

- Para (4-NPP): Symmetric system. Two distinct doublets in the aromatic region.
- Ortho (2-NPP): Asymmetric. Four distinct aromatic signals. Strong deshielding on H-3.

- Meta (3-NPP): Asymmetric. Singlet-like peak (H-2) isolated between nitro and amine.

Protocol C: ¹H-NMR Experiment

- Solvent: DMSO-

(Preferred over

to prevent amine aggregation and sharpen peaks).

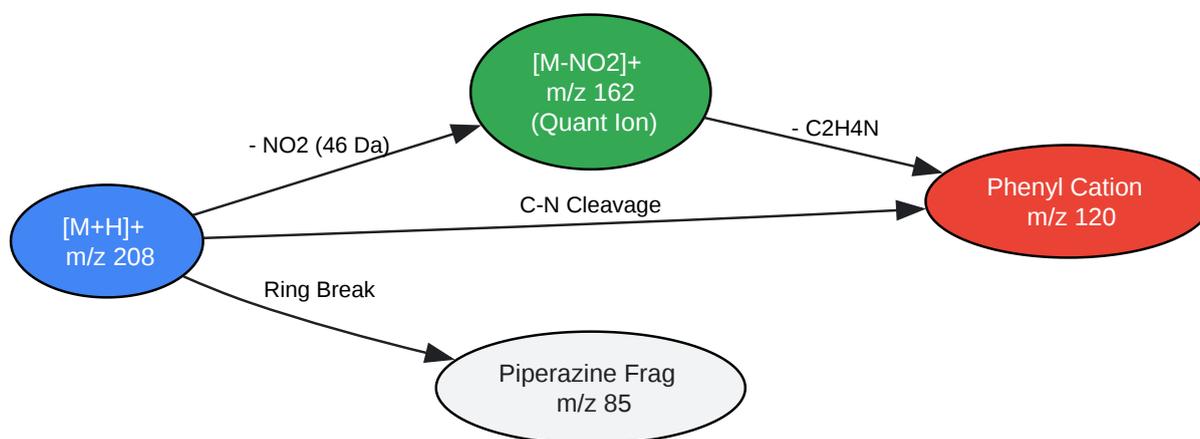
- Frequency: 400 MHz minimum.

Diagnostic Signals (Aromatic Region 7.0 - 8.5 ppm):

Isomer	Multiplicity Pattern	Key Chemical Shift Characteristic
4-NPP (Para)	Two Doublets (Hz)	Classic symmetric pattern. Integration 2:2.
3-NPP (Meta)	Singlet + Multiplets	H-2 appears as a narrow singlet/doublet at high ppm. H-5 is a triplet.
2-NPP (Ortho)	Four Multiplets	Complex pattern. H-3 is most downfield due to ortho-nitro effect.

Fragmentation Pathway Visualization

Understanding the mass spectral logic confirms why specific transitions are chosen for LC-MS.



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Figure 2: ESI Positive Fragmentation Pathway for Nitrophenylpiperazines.

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